molecular formula C9H10N4O2S B14804585 5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione

5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No.: B14804585
M. Wt: 238.27 g/mol
InChI Key: FCQKRMXKSKQKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a mercapto group (-SH) and multiple methyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of precursor compounds. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrimidin-5-one derivatives, which can then be further functionalized to introduce the mercapto group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the mercapto group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the mercapto group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from other pyrimidine derivatives .

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

1,3,7-trimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N4O2S/c1-4-10-6-5(7(16)11-4)8(14)13(3)9(15)12(6)2/h1-3H3,(H,10,11,16)

InChI Key

FCQKRMXKSKQKQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.